3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-(Cycloheptylcarbamoyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps. One common synthetic route includes the Diels-Alder reaction, which forms the bicyclic core structure. The reaction conditions typically involve heating the reactants to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other bicyclic structures such as:
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate Compared to these compounds, 3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its cycloheptylcarbamoyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-(cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c17-14(16-9-5-3-1-2-4-6-9)12-10-7-8-11(20-10)13(12)15(18)19/h7-13H,1-6H2,(H,16,17)(H,18,19) |
InChI Key |
HYCFRKTXICJVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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